![molecular formula C26H23NO4 B2551377 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid CAS No. 2411264-22-5](/img/structure/B2551377.png)

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

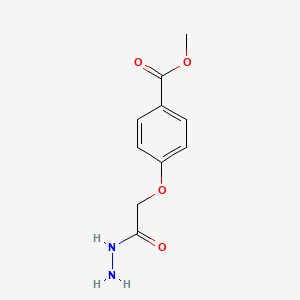

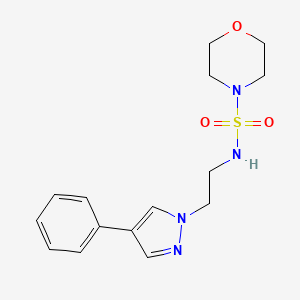

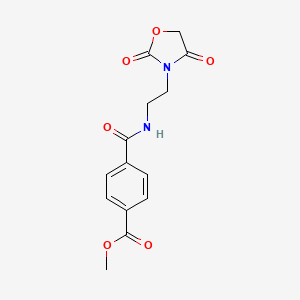

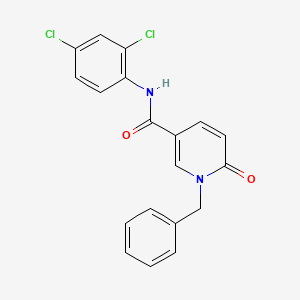

The compound 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides. The presence of the cyclopropyl and benzoic acid moieties suggests that this compound may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

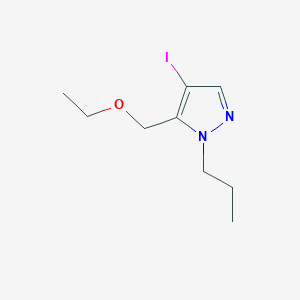

The synthesis of related fluorenylmethoxycarbonyl amino acids and derivatives has been explored in several studies. For instance, a series of fluoren-9-ylalkanoic and alkylbenzoic acids were prepared as analogues of anti-inflammatory agents, with some compounds showing enhanced potency in inhibiting neutrophil adherence, which is a key process in inflammation . Another study describes the synthesis of cyclopropyl-containing amino acids using a versatile building block derived from L-serine, which could be used in Michael additions and Diels–Alder reactions to create protected amino acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

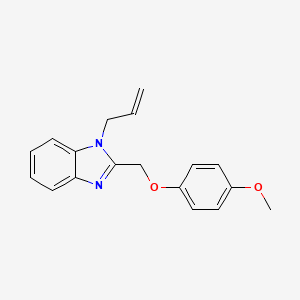

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure and DFT calculations of a benzimidazole derivative were performed to understand its structural properties, which could be similar to the analysis required for the compound of interest . Such studies are crucial for predicting reactivity and understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of fluorenylmethoxycarbonyl derivatives in chemical reactions is well-documented. A study on a zwitterion from a cyclopropane with geminal donor and acceptor groups showed that the cyclopropane ring can react with methanol and benzaldehydes, leading to ring opening and the formation of new products . This indicates that the cyclopropyl group in the compound of interest may also undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenylmethoxycarbonyl derivatives are influenced by their functional groups. For instance, the introduction of Fmoc and other protecting groups into hydroxyamino acids was shown to be efficient, and the resulting derivatives exhibited high yields . This suggests that the compound may also have favorable properties for use in synthetic applications, such as peptide synthesis.

Relevant Case Studies

While specific case studies on 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid were not provided, the literature indicates that related compounds have been studied for their biological activities, such as the inhibition of cell adhesion processes in leukocytes and antibacterial activity . These studies provide a context for the potential applications of the compound and suggest avenues for further research.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy-groups in the synthesis of complex organic molecules. It offers compatibility with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Cell Adhesion Inhibitors

A series of fluoren-9-ylalkanoic and alkylbenzoic acids were synthesized as analogues to anti-inflammatory agents known as "leumedins." These compounds have shown potency in inhibiting neutrophil recruitment, acting on beta 2-integrins to inhibit cell adhesion, which is crucial for developing new anti-inflammatory drugs (Hamilton et al., 1995).

Fluorescence Probes for Reactive Oxygen Species

Novel fluorescence probes based on fluoren-9-ylbenzoic acid derivatives have been developed to selectively detect highly reactive oxygen species (hROS). These probes offer significant potential for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).

Zinc(II) Sensors

Fluorescein-based dyes derived from fluoren-9-ylbenzoic acid have been synthesized for detecting Zn(II) ions. These sensors exhibit midrange affinity for Zn(II) and are promising for biological imaging applications, demonstrating the compound's versatility in sensor development (Nolan et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSONJSGGNAHTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)